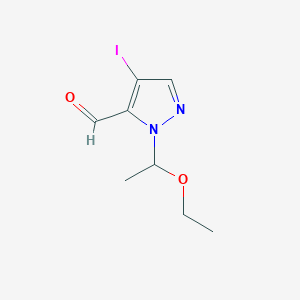

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H11IN2O. It is characterized by a pyrazole ring substituted with an ethoxyethyl group and an iodine atom. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazines with 1,3-dicarbonyl compounds.

Introduction of the Ethoxyethyl Group: The N-H bond in the pyrazole ring is protected using ethyl vinyl ether, resulting in the formation of the ethoxyethyl group.

Análisis De Reacciones Químicas

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as phenylacetylene, under Sonogashira cross-coupling conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.

Material Science: The compound is used in the design of new organic light-emitting diode (OLED) materials.

Synthetic Intermediates: It is a valuable intermediate for the synthesis of other heterocyclic compounds, such as substituted bis(pyrazolo[4,3-d][1,2]diazepinones).

Mecanismo De Acción

The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The iodine atom in the pyrazole ring acts as an electrophile, facilitating substitution reactions with nucleophiles.

Coordination with Transition Metals: The pyrazole ring can coordinate with transition metals, forming complexes that catalyze various organic reactions.

Oxidation and Reduction: The aldehyde group undergoes oxidation and reduction reactions, contributing to the compound’s reactivity and versatility in synthesis.

Comparación Con Compuestos Similares

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds:

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole: This compound differs by the position of the iodine atom and has similar reactivity and applications.

1-(1-Ethoxyethyl)-4-bromo-1H-pyrazole: The bromine atom in place of iodine affects the compound’s reactivity and the types of reactions it undergoes.

1-(1-Ethoxyethyl)-4-chloro-1H-pyrazole:

Actividad Biológica

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxyethyl group and an aldehyde functional group. Its chemical formula is C8H12N2O2, and it is characterized by the following structural elements:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Ethoxyethyl Group : Enhances solubility and reactivity.

- Aldehyde Group : Imparts electrophilic characteristics, facilitating various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in drug design for targeting specific pathways in disease processes.

- Electrophilic Substitution : The iodine atom serves as an electrophile, allowing for substitution reactions with nucleophiles, which can modify biological targets.

- Coordination with Transition Metals : The pyrazole ring can form complexes with transition metals, which may enhance catalytic activities in synthetic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Properties

Pyrazoles are known for their anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

The compound may also possess antitumor properties. Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, suggesting that this compound could be investigated as a lead compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Pyrazole derivative | Antimicrobial, anti-inflammatory |

| 4-Iodopyrazole | Pyrazole derivative | Antitumor, enzyme inhibition |

| 3,4-Diiodopyrazole | Pyrazole derivative | Broad-spectrum biological activities |

The unique structural features of this compound distinguish it from other pyrazoles, potentially enhancing its reactivity and biological efficacy compared to its analogs .

Case Studies

Recent studies have evaluated the biological activity of various pyrazoles, including derivatives of this compound:

- Antimicrobial Testing : A series of synthesized pyrazoles were tested against E. coli and S. aureus, showing promising results for compounds containing the ethoxyethyl substituent.

- Anti-inflammatory Assays : Compounds were assessed for their ability to reduce inflammation in animal models, demonstrating significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.

- Cancer Cell Line Studies : Evaluation against various cancer cell lines revealed that certain derivatives inhibited cell growth significantly more than controls.

Propiedades

IUPAC Name |

2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBYNXKBQIESCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C(=C(C=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.